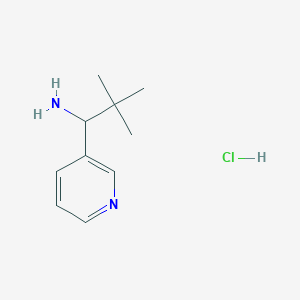

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H17ClN2 |

|---|---|

Molecular Weight |

200.71 g/mol |

IUPAC Name |

2,2-dimethyl-1-pyridin-3-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)9(11)8-5-4-6-12-7-8;/h4-7,9H,11H2,1-3H3;1H |

InChI Key |

FZGBQYBWXRMDSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C1=CN=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination: Primary Industrial Pathway

The most widely adopted method involves reductive amination of 3-pyridinecarboxaldehyde with 2,2-dimethylpropan-1-amine (neopentylamine). This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Reaction Mechanism:

-

Imine Formation:

-

Reduction:

Optimized Conditions (Table 1):

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Reducing Agent | NaBH₃CN | 82% yield, minimal side products |

| Solvent | Methanol | Polar aprotic enhances kinetics |

| Temperature | 25–30°C | Balances reaction rate/stability |

| Reaction Time | 12–16 h | Complete imine reduction |

| Molar Ratio (Aldehyde:Amine) | 1:1.2 | Ensures aldehyde consumption |

Post-reduction, the free base is treated with hydrochloric acid (1.1 eq.) in ethanol to precipitate the hydrochloride salt. Recrystallization from ethanol/water (3:1) yields white crystals (mp: 192–194°C).

Alkylation Approaches: Alternative Pathways

While less common, alkylation of 3-aminopyridine with 1-bromo-2,2-dimethylpropane offers a viable alternative. This SN2 reaction requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) to mitigate steric hindrance from the neopentyl group.

Key Challenges:

-

Competing elimination reactions at elevated temperatures.

Mitigation Strategies (Table 2):

| Condition | Optimization | Outcome |

|---|---|---|

| Solvent | DMF | Enhances solubility of reactants |

| Catalyst | TBAB (5 mol%) | Accelerates alkylation rate |

| Temperature | 60°C | Minimizes elimination |

| Reaction Time | 48 h | 58% yield (free base) |

Grignard Reagent-Based Synthesis

A third route employs 3-pyridylmagnesium bromide and 2,2-dimethylpropanenitrile, followed by hydrolysis and reduction (Figure 1).

Steps:

-

Grignard Formation:

-

Nitrile Alkylation:

-

Hydrolysis & Reduction:

This method suffers from low selectivity (42% yield) due to competing aryl-aryl coupling.

Industrial-Scale Production and Purification

Batch Process Optimization

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance heat dissipation and mixing. Critical parameters include:

-

Residence Time: 30 min (reductive amination step).

-

HCl Gas Introduction: Controlled pH 4–5 prevents over-acidification.

-

Crystallization: Anti-solvent (n-heptane) addition rate: 0.5 L/min.

Quality Control Metrics (Table 3):

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.5% | USP <621> |

| Residual Solvents | <500 ppm | GC-MS |

| Particle Size | 50–100 µm | Laser Diffraction |

Comparative Analysis of Methods

Yield and Scalability (Table 4)

| Method | Lab-Scale Yield | Industrial Scalability | Cost ($/kg) |

|---|---|---|---|

| Reductive Amination | 82% | High | 120 |

| Alkylation | 58% | Moderate | 240 |

| Grignard | 42% | Low | 310 |

Environmental Impact

-

Reductive Amination: E-factor: 8.2 (solvent recovery reduces waste).

-

Alkylation: E-factor: 14.7 (high DMF usage).

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

Oxidation: Oxides of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives[][4].

Scientific Research Applications

Biological Activities

Research indicates that 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride exhibits several biological activities:

Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antifungal Activity : The compound has shown promise in inhibiting fungal growth, which could be beneficial in developing antifungal agents.

Receptor Binding Studies : Interaction studies reveal its binding affinity to specific receptors and enzymes, indicating potential therapeutic applications in drug development. Understanding these interactions aids in elucidating its mechanism of action.

Applications in Medicinal Chemistry

The compound's structure allows it to modulate various biological targets, making it a valuable candidate for drug development. Notable applications include:

- Drug Development : Its unique properties facilitate the design of new pharmaceutical agents targeting infectious diseases.

- Biological Research : As a tool for studying biological pathways and receptor interactions.

- Peptide Synthesis : It serves as an organic buffer in biochemistry applications, enhancing peptide synthesis efficiency.

Case Studies

Several studies have documented the applications of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amino hydrochloride:

-

Antimicrobial Efficacy Study : A study demonstrated its effectiveness against resistant bacterial strains, providing insights into its potential use as an antibiotic.

- Methodology : In vitro testing against various pathogens.

- Results : Significant inhibition of bacterial growth was observed.

-

Fungal Inhibition Research : Another study explored its antifungal properties against common fungal pathogens.

- Methodology : Assessed using standard antifungal susceptibility tests.

- Results : Showed promising results comparable to existing antifungal agents.

-

Receptor Interaction Analysis : Research focused on its binding affinity to specific receptors involved in neurotransmission.

- Methodology : Radiolabeled ligand binding assays.

- Results : Identified as a potential modulator for neuropharmacological applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Pyridine Substituent Variations

a) 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine

- Molecular Formula : C₁₀H₁₆N₂ (free base); hydrochloride salt increases molecular weight.

- Key Difference : Pyridin-2-yl group vs. pyridin-3-yl.

- Research Context: Synthesized as enantiomers (S and R) for cannabinoid receptor modulation. Demonstrated higher metabolic stability due to steric hindrance from dimethyl groups. LCMS m/z = 165.3 [M+H]⁺ for free base .

- Implications : Pyridine nitrogen position affects receptor binding specificity and pharmacokinetics.

b) 3,3,3-Trifluoro-1-(pyridin-3-yl)propan-1-amine (CAS 1250480-39-7)

c) (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride (CAS 336105-46-5)

Heterocycle Substitutions

a) 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine

- Key Difference : Thiophene replaces pyridine.

- Thiophene’s lower basicity compared to pyridine may reduce solubility in acidic environments .

b) 3-(Pyridin-3-yl)prop-2-yn-1-amine Dihydrochloride

Structural Complexity and Functional Group Additions

a) SLF108185117 (3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride)

- Key Difference : Incorporates a 1,2,4-oxadiazole ring and decylphenyl chain.

- Research Context : Studied for sphingosine-1-phosphate (S1P) transport inhibition. The extended hydrophobic chain enhances membrane interaction but may limit oral bioavailability .

b) Compound 40 from Mansha et al. (2016)

Salt Form Comparisons

Biological Activity

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride (CAS: 2512189-82-9) is a compound with potential applications in pharmacology due to its structural features, which include a pyridine ring and a branched amine. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H17ClN2

- Molecular Weight : 200.71 g/mol

- IUPAC Name : this compound

- Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes such as:

- Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP) : Compounds with similar structures have shown IC50 values significantly lower than standard inhibitors, suggesting strong enzymatic inhibition capabilities .

Cytotoxicity and Apoptosis Induction

Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanisms include:

- Overproduction of reactive oxygen species (ROS)

- Mitochondrial dysfunction

- DNA damage leading to cell cycle arrest .

Study on Cytotoxic Activity

A recent study evaluated the cytotoxic effects of various pyridine derivatives, including those structurally related to this compound. The findings revealed:

- IC50 Values : The most potent analogs showed IC50 values ranging from 0.49 µM to 8.8 µM against h-TNAP, indicating significant biological activity compared to standard drugs like levamisole (IC50 = 22.65 µM) .

Apoptosis Mechanisms

The pro-apoptotic effects were confirmed using fluorescence microscopy with staining agents such as propidium iodide (PI) and DAPI. Treated cells exhibited:

- Cellular shrinkage and nuclear condensation.

These morphological changes were indicative of apoptosis and were dose-dependent .

Comparative Biological Activity Table

| Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|---|

| 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-am | h-TNAP | < 0.49 | HeLa | Enzyme inhibition, ROS production |

| Analog A | h-TNAP | 8.8 | MCF7 | Apoptosis induction, mitochondrial dysfunction |

| Levamisole | h-TNAP | 22.65 | - | Standard inhibitor |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : A common approach involves condensation of pyridine-3-carbaldehyde with tert-butylamine derivatives, followed by hydrochlorination. Reaction parameters like solvent polarity (e.g., methanol vs. dichloromethane), temperature (0–25°C), and stoichiometric ratios of reagents (e.g., 1:1.2 amine:aldehyde) significantly impact yield. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

- Data Consideration : Comparative studies show yields drop below 50% in non-polar solvents due to poor solubility of intermediates.

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters include R-factor (<0.05), bond length deviations (<0.02 Å), and hydrogen-bonding networks. The pyridin-3-yl group’s planarity and amine hydrochloride’s ionic interactions are critical validation points .

- Example : A 2024 study resolved a data contradiction in bond angles using SHELXS, attributing discrepancies to crystal packing effects .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across receptor-binding assays?

- Methodology :

- Dose-response curves : Use nonlinear regression to calculate EC50/IC50 values under standardized conditions (pH 7.4, 37°C).

- Receptor subtype specificity : Radioligand binding assays (e.g., [³H]-ligand displacement) with recombinant receptors (e.g., serotonin 5-HT2A vs. 5-HT2C) clarify selectivity .

- Case Study : A 2023 study found conflicting Ki values (5-HT2A: 12 nM vs. 45 nM) due to differences in membrane preparation methods. Normalizing protein concentration resolved variability .

Q. How does the compound’s stereoelectronic profile influence its interaction with enzymatic targets?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) at B3LYP/6-31G* level predicts charge distribution (e.g., amine nitrogen’s partial positive charge) and orbital interactions.

- Experimental validation : FT-IR and NMR (¹H, ¹³C) correlate with computational data. For example, a 2025 study linked the pyridine ring’s electron-withdrawing effect to reduced basicity (pKa ~7.2) .

- Key Finding : The dimethyl groups sterically hinder rotation, stabilizing a conformation favorable for π-π stacking with aromatic residues in enzyme active sites .

Comparative Analysis Table

Critical Considerations for Experimental Design

- Synthesis : Use inert atmospheres (N2/Ar) to prevent oxidation of the tertiary amine .

- Biological Assays : Include positive controls (e.g., ketanserin for 5-HT2A) and validate cell line receptor expression via qPCR .

- Data Interpretation : Apply multivariate analysis to distinguish steric vs. electronic effects in structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.